(R)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine (R)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17457695
InChI: InChI=1S/C12H17N/c1-2-12(13)11-8-4-6-9-5-3-7-10(9)11/h4,6,8,12H,2-3,5,7,13H2,1H3/t12-/m1/s1
SMILES:
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol

(R)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine

CAS No.:

Cat. No.: VC17457695

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine -

Specification

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
IUPAC Name (1R)-1-(2,3-dihydro-1H-inden-4-yl)propan-1-amine
Standard InChI InChI=1S/C12H17N/c1-2-12(13)11-8-4-6-9-5-3-7-10(9)11/h4,6,8,12H,2-3,5,7,13H2,1H3/t12-/m1/s1
Standard InChI Key GFKGRMQIBAWBBD-GFCCVEGCSA-N
Isomeric SMILES CC[C@H](C1=CC=CC2=C1CCC2)N
Canonical SMILES CCC(C1=CC=CC2=C1CCC2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The molecular formula of (R)-1-(2,3-dihydro-1H-inden-4-yl)propan-1-amine is C₁₂H₁₇N, with a molecular weight of 175.27 g/mol. The indene moiety consists of a bicyclic system featuring a benzene ring fused to a cyclopentene ring, with the amine group positioned at the 4-carbon of the indene framework. The (R)-configuration at the chiral center confers stereospecificity, which is critical for interactions with biological targets .

Key Structural Features:

  • Chiral center: The (R)-enantiomer’s spatial arrangement influences receptor binding affinity.

  • Indene scaffold: Enhances lipophilicity and metabolic stability compared to simpler aromatic amines.

  • Propanamine chain: Provides flexibility for molecular interactions.

PropertyValue
Molecular formulaC₁₂H₁₇N
Molecular weight175.27 g/mol
Chiral centers1 (R-configuration)
Lipophilicity (LogP)Estimated 2.1–2.5

Applications in Medicinal Chemistry

Drug Development

Chiral indane amines are valuable intermediates in synthesizing enantiomerically pure pharmaceuticals. For example:

  • Neuroprotective agents: Sodium channel blockers derived from indane scaffolds reduce neuronal damage in stroke models .

  • Psychoactive compounds: Amine-modified indanes may target monoamine transporters or receptors.

Agrochemicals

The lipophilic indane structure enhances membrane permeability, making such compounds candidates for herbicide or pesticide development.

Comparative Analysis with Related Compounds

CompoundStructureKey Activity
(R)-2,3-Dihydro-1H-inden-1-amineAmine at 1-position of indeneNeurotransmitter modulation
3-Amino-1-(5-indanyloxy)-2-propanolIndane-oxygen-propanol derivativeNa⁺ channel blockade
3-(2,3-Dihydroindol-1-yl)propanamineIndole-based amineUnknown (limited data)

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